molecular formula C23H17ClO6 B4581061 4-[(4-chlorophenoxy)carbonyl]benzyl 2-(acetyloxy)benzoate

4-[(4-chlorophenoxy)carbonyl]benzyl 2-(acetyloxy)benzoate

Cat. No.: B4581061
M. Wt: 424.8 g/mol
InChI Key: FRSLUDPYEDZXMS-UHFFFAOYSA-N
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Description

4-[(4-chlorophenoxy)carbonyl]benzyl 2-(acetyloxy)benzoate is a complex organic compound that features both ester and ether functional groups It is characterized by the presence of a chlorophenyl group and an acetyloxybenzoate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(4-chlorophenoxy)carbonyl]benzyl 2-(acetyloxy)benzoate typically involves a multi-step process. One common method includes the esterification of 2-hydroxybenzoic acid with acetic anhydride to form 2-(acetyloxy)benzoic acid. This intermediate is then reacted with 4-[(4-chlorophenoxy)carbonyl]benzyl chloride under basic conditions to yield the final product. The reaction conditions often involve the use of a base such as pyridine or triethylamine to facilitate the esterification and coupling reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

4-[(4-chlorophenoxy)carbonyl]benzyl 2-(acetyloxy)benzoate can undergo various chemical reactions, including:

    Hydrolysis: The ester bonds can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acids and alcohols.

    Substitution: The chlorophenyl group can participate in nucleophilic aromatic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the benzylic position.

Common Reagents and Conditions

    Hydrolysis: Acidic hydrolysis can be performed using hydrochloric acid, while basic hydrolysis can be achieved with sodium hydroxide.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often in the presence of a catalyst or under elevated temperatures.

    Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride can be employed.

Major Products

The major products formed from these reactions include the corresponding carboxylic acids, alcohols, and substituted aromatic compounds, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

4-[(4-chlorophenoxy)carbonyl]benzyl 2-(acetyloxy)benzoate has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.

    Industry: It is used in the production of specialty chemicals and materials, including polymers and coatings.

Mechanism of Action

The mechanism of action of 4-[(4-chlorophenoxy)carbonyl]benzyl 2-(acetyloxy)benzoate involves its interaction with specific molecular targets and pathways. The ester and ether functional groups allow it to participate in various biochemical reactions, potentially affecting enzyme activity and cellular processes. The exact molecular targets and pathways are subject to ongoing research, with studies focusing on its potential therapeutic effects and biological activities.

Comparison with Similar Compounds

Similar Compounds

  • 4-[(4-chlorophenoxy)carbonyl]benzyl 4-(acetylamino)benzoate
  • 4-[(4-chlorophenoxy)carbonyl]benzyl 2-(hydroxy)benzoate

Uniqueness

Compared to similar compounds, 4-[(4-chlorophenoxy)carbonyl]benzyl 2-(acetyloxy)benzoate is unique due to its specific combination of functional groups, which confer distinct chemical properties and reactivity

Properties

IUPAC Name

[4-(4-chlorophenoxy)carbonylphenyl]methyl 2-acetyloxybenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H17ClO6/c1-15(25)29-21-5-3-2-4-20(21)23(27)28-14-16-6-8-17(9-7-16)22(26)30-19-12-10-18(24)11-13-19/h2-13H,14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FRSLUDPYEDZXMS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC1=CC=CC=C1C(=O)OCC2=CC=C(C=C2)C(=O)OC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H17ClO6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

424.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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